N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide
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Overview
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 4-isopropylbenzoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in essential cellular processes, leading to the disruption of cell function and ultimately cell death. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide can be compared with other thiadiazole derivatives, such as:
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide
- 5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine
These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific substitution pattern, which imparts distinct properties and activities .
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H17N3OS2/c1-4-19-14-17-16-13(20-14)15-12(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18) |
InChI Key |
RNTDETMXLXDGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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